molecular formula C14H12O B11901167 3-Butyn-1-ol, 4-(1-naphthalenyl)- CAS No. 92587-70-7

3-Butyn-1-ol, 4-(1-naphthalenyl)-

Cat. No.: B11901167
CAS No.: 92587-70-7
M. Wt: 196.24 g/mol
InChI Key: IVFBJLHDTBIBCJ-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)but-3-yn-1-ol is an organic compound that features a naphthalene ring attached to a butynol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)but-3-yn-1-ol typically involves the coupling of a naphthalene derivative with a butynol precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 1-iodonaphthalene with 3-butyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Naphthalen-1-yl)but-3-yn-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)but-3-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Naphthalen-1-yl)but-3-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-1-yl)but-3-yn-1-ol in biological systems involves its interaction with cellular targets. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-1-yl)but-3-en-1-ol
  • 4-(Naphthalen-1-yl)butan-1-ol
  • 4-(Naphthalen-1-yl)but-3-yn-1-one

Uniqueness

Its structural features make it a versatile intermediate in organic synthesis and a candidate for various research applications .

Properties

CAS No.

92587-70-7

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-naphthalen-1-ylbut-3-yn-1-ol

InChI

InChI=1S/C14H12O/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10,15H,4,11H2

InChI Key

IVFBJLHDTBIBCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C#CCCO

Origin of Product

United States

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